

# Velaresol mechanism of action

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## Compound of Interest

Compound Name: *Velaresol*

Cat. No.: *B1683481*

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## Signaling Pathway

The activation of STING by **Velaresol** triggers the following key events:

- **STING Dimerization and Translocation:** Upon binding **Velaresol**, STING monomers dimerize and translocate from the endoplasmic reticulum (ER) to the Golgi apparatus.
- **TBK1 Recruitment and Activation:** The STING dimer recruits and activates TANK-binding kinase 1 (TBK1).
- **IRF3 Phosphorylation:** Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
- **IRF3 Dimerization and Nuclear Translocation:** Phosphorylated IRF3 dimerizes and translocates to the nucleus.
- **Gene Transcription:** In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to the transcription of type I IFNs (e.g., IFN- $\alpha$  and IFN- $\beta$ ) and other inflammatory cytokines.

Diagram of the **Velaresol**-Activated STING Signaling Pathway:



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Caption: **Velaresol** binds to and activates STING, leading to downstream signaling and gene expression.

### Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of **Velaresol**.

Table 1: Binding Affinity of **Velaresol** to STING

Assay Type	STING Variant	Kd (nM)
Surface Plasmon Resonance (SPR)	Wild-Type	15.2
Isothermal Titration Calorimetry (ITC)	Wild-Type	18.5

Table 2: Cellular Activity of **Velaresol**

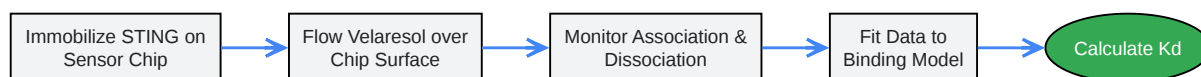
Cell Line	Assay	EC50 (nM)
THP-1	IFN- $\beta$ Reporter	35.8
BJ-5ta	IFN- $\beta$ ELISA	42.1

### Experimental Protocols

#### Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To determine the binding affinity of **Velaresol** to purified STING protein.
- Methodology:
  - Recombinant human STING protein (cytoplasmic domain) was immobilized on a CM5 sensor chip.
  - A series of concentrations of **Velaresol** in running buffer were flowed over the chip surface.
  - The association and dissociation of **Velaresol** were monitored in real-time by measuring changes in the refractive index at the sensor surface.
  - The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_d$ ).

#### Experimental Workflow for SPR:



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Caption: Workflow for determining **Velaresol**-STING binding affinity using SPR.

#### IFN- $\beta$ Reporter Assay

- Objective: To measure the functional activity of **Velaresol** in a cellular context.
- Methodology:
  - THP-1 cells, engineered to express a luciferase reporter gene under the control of the IFN- $\beta$  promoter, were seeded in 96-well plates.
  - The cells were treated with a dose-response range of **Velaresol** concentrations.

- After a 24-hour incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer.
- The resulting data were normalized to the vehicle control and fitted to a four-parameter logistic equation to determine the EC50 value.

## Conclusion

**Velaresol** represents a promising new agent for the modulation of the innate immune system. Its well-defined mechanism of action as a direct STING agonist provides a strong rationale for its further development in therapeutic areas where enhanced type I interferon signaling is desirable, such as in immuno-oncology and as an adjuvant for vaccines. The data presented herein provide a solid foundation for understanding the molecular and cellular pharmacology of **Velaresol**, and the detailed experimental protocols offer a guide for future research and development efforts.

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